molecular formula C9H12O3S B7843201 2-Furoicacid,5-[(isopropylthio)methyl]-

2-Furoicacid,5-[(isopropylthio)methyl]-

Cat. No.: B7843201
M. Wt: 200.26 g/mol
InChI Key: AOTYMOMYSDXIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furoic acid,5-[(isopropylthio)methyl]- is a derivative of 2-furoic acid (CAS 88-14-2), a naturally occurring compound identified in bioactive fractions of Sargassum polycystum alongside β-sitosterol and fucosterol . The parent compound, 2-furoic acid, is a furan ring substituted with a carboxylic acid group at the 2-position. The derivative discussed here features an additional isopropylthio methyl group at the 5-position, which likely modifies its physicochemical properties and bioactivity compared to the parent molecule.

Properties

IUPAC Name

5-(propan-2-ylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6(2)13-5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYMOMYSDXIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

The compound is compared below with two structurally related molecules:

Compound Core Structure Substituents CAS Number
2-Furoic acid Furan -COOH at C2 88-14-2
2-Furoic acid,5-[(isopropylthio)methyl]- Furan -COOH at C2; -CH₂-S-iPr at C5 N/A
5-Isopropylthiophene-2-carboxylic acid Thiophene -COOH at C2; -iPr at C5 N/A

Structural Insights :

  • Heterocyclic Core : The furan ring (oxygen-containing) in 2-furoic acid derivatives contrasts with the thiophene ring (sulfur-containing) in 5-isopropylthiophene-2-carboxylic acid. This difference influences electronic properties and reactivity.
  • Substituent Effects : The isopropylthio methyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler isopropyl group in the thiophene analog.

Physicochemical Properties

Data inferred from parent compounds and substituent trends:

Property 2-Furoic Acid 2-Furoic Acid,5-[(isopropylthio)methyl]- 5-Isopropylthiophene-2-carboxylic Acid
Melting Point (°C) 129–133 Likely higher (bulky substituent) N/A
Boiling Point (°C) 230–232 Higher (increased molecular weight) N/A
Solubility Moderate in water Lower (increased lipophilicity) Low (thiophene core)
Flash Point (°C) 137 Similar or higher N/A

Key Observations :

  • The isopropylthio methyl group likely reduces water solubility compared to the parent 2-furoic acid, enhancing lipid membrane permeability.
  • Thiophene derivatives generally exhibit lower solubility than furans due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity.

Bioactive Potential

  • 2-Furoic Acid: Found in bioactive fractions of S. polycystum, associated with phenolic compounds, flavonoids, and terpenoids . Its derivatives may exhibit enhanced antimicrobial or antioxidant properties.
  • Thiophene Analog : Thiophene derivatives are widely used in pharmaceuticals (e.g., anti-inflammatory agents), suggesting the target compound may share similar applications .

Industrial and Market Context

  • 2-Furoic Acid Market : Projected growth driven by demand in agrochemicals, pharmaceuticals, and fragrances .
  • Derivative Potential: The target compound’s modified structure may address limitations (e.g., stability or potency) of the parent molecule in niche applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.